molecular formula C18H19N3O2 B2997552 2,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034552-85-5

2,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2997552
CAS No.: 2034552-85-5
M. Wt: 309.369
InChI Key: UPQMJFJFPZKAFR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a carboxamide group and a pyrazole moiety, making it a potential candidate for various scientific and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the pyrazole and carboxamide groups. One common synthetic route includes:

  • Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural derivatives.

  • Pyrazole Formation: : The pyrazole ring is often formed by the reaction of hydrazines with β-diketones or β-ketoesters.

  • Carboxamide Introduction: : The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine under dehydration conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2,5-dione derivatives.

  • Reduction: : The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the furan and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Furan-2,5-dione derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Various substituted furan and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its potential as an antileishmanial and antimalarial agent has been investigated, and it may have applications in treating other diseases as well.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: : This compound is unique due to its specific substitution pattern on the furan and pyrazole rings.

  • 2,5-Dimethyl-N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: : Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.

  • 2,5-Dimethyl-N-(2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: : Lacks the phenyl group on the pyrazole ring.

Uniqueness

The presence of the phenyl group on the pyrazole ring in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-10-17(14(2)23-13)18(22)19-8-9-21-12-16(11-20-21)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQMJFJFPZKAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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